4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one
Description
The compound 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one is a benzimidazole-pyrrolidinone hybrid. Its structure features a benzimidazole core linked to a pyrrolidin-2-one moiety via a 3-(2,4-dimethylphenoxy)-2-hydroxypropyl chain, with additional substitution at the 1-position of the pyrrolidinone by a 2-methylphenyl group. Such hybrid structures are of interest in medicinal chemistry due to the pharmacological versatility of benzimidazoles (antimicrobial, anticancer) and pyrrolidinones (neurological and cardiovascular activities) .
Properties
IUPAC Name |
4-[1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-19-12-13-27(21(3)14-19)35-18-23(33)17-32-26-11-7-5-9-24(26)30-29(32)22-15-28(34)31(16-22)25-10-6-4-8-20(25)2/h4-14,22-23,33H,15-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPOZSGTIYSEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001111955 | |
| Record name | 4-[1-[3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(2-methylphenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001111955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018125-20-6 | |
| Record name | 4-[1-[3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(2-methylphenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018125-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[1-[3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(2-methylphenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001111955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide an in-depth review of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 463.58 g/mol. The structure features a benzimidazole core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting tumor growth in various cancer cell lines.
- Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of specific enzymes involved in cell proliferation and survival pathways. For instance, compounds with similar structures have been reported to inhibit topoisomerase enzymes, leading to DNA damage in cancer cells .
2. Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties against a range of pathogens.
- Case Study : In vitro studies demonstrated that derivatives similar to this compound exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml .
| Compound | MIC (μg/ml) | Bacterial Strain |
|---|---|---|
| Compound A | 50 | S. typhi |
| Compound B | 250 | C. albicans |
3. Hypolipidemic Effects
Some derivatives have been studied for their ability to modulate lipid profiles, showing hypocholesterolemic and hypotriglyceridemic effects.
- Research Findings : A related benzimidazole derivative demonstrated significant reductions in cholesterol levels in hypercholesterolemic rats, suggesting potential applications in managing dyslipidemia .
Structure-Activity Relationship (SAR)
The biological activities of benzimidazole derivatives are often influenced by their structural modifications. Key findings include:
Comparison with Similar Compounds
Notes
Limitations : The target compound’s data are inferred from structural analogs; original research is required for conclusive comparisons.
Methodology : SHELX-based crystallography () remains a gold standard for structural validation in this class .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation of intermediates under acidic conditions. For example:
- Method A : Refluxing 1-substituted phenyl-4-carboxy-2-pyrrolidinone with 1,2-diaminobenzene in 4 M HCl for 24 hours, followed by neutralization (pH 8–9) and crystallization yields 65% of the product .
- Method B : Using amino acid derivatives and shorter reflux times (30 min) in 10% HCl improves purity but may reduce yield (53%) due to rapid precipitation .
Key variables : Acid concentration, reaction time, and purification solvents (e.g., ethanol vs. acetone) critically affect crystallinity and yield.
Q. What spectroscopic and chromatographic methods are recommended for structural confirmation?
- 1H/13C NMR : Assign peaks for benzimidazole protons (δ 7.2–8.1 ppm), pyrrolidinone carbonyl (δ ~170 ppm), and substituent-specific signals (e.g., 2,4-dimethylphenoxy groups at δ 2.2–2.4 ppm) .
- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular weight (e.g., [M+H]+ observed at m/z 408.2273 for a related compound) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. How can researchers assess compound purity and stability under storage?
- TLC : Monitor reaction progress using silica plates with UV visualization (Rf ~0.5 in ethyl acetate/hexane).
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability; related pyrrolidinone derivatives show decomposition above 250°C .
- Storage : Store at 4°C in inert atmospheres to prevent oxidation of hydroxypropyl or benzimidazole groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent Variation : Replace 2-methylphenyl with electron-withdrawing groups (e.g., 4-fluorophenyl) to test effects on bioactivity .
- Biological Assays : Pair synthetic analogs with in vitro kinase inhibition or cytotoxicity screens. For example, derivatives with morpholino substituents showed enhanced activity in preliminary studies .
- Data Interpretation : Use multivariate analysis to correlate substituent polarity (logP) with activity trends.
Q. What computational strategies are suitable for predicting binding modes or metabolic pathways?
- Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina, focusing on benzimidazole and pyrrolidinone motifs as pharmacophores .
- ADMET Prediction : Tools like SwissADME predict metabolic sites (e.g., hydroxylation of the propyl chain) and potential CYP450 interactions .
Q. How should researchers resolve contradictions in synthetic yields or biological data?
- Case Example : Lower yields in Method B (53%) vs. Method A (65%) may arise from incomplete cyclization; validate via intermediate tracking with LC-MS .
- Biological Replicates : Repeat assays with standardized protocols (e.g., fixed cell lines, incubation times) to minimize variability. Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What experimental approaches are used to study thermal degradation or polymorphism?
- Differential Scanning Calorimetry (DSC) : Identify melting points (e.g., 263–265°C for a related compound) and detect polymorphic transitions .
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of batches to confirm crystalline consistency .
Q. How can metabolic stability be evaluated in vitro?
- Hepatocyte Incubation : Assess half-life using human liver microsomes with NADPH cofactors. Monitor via LC-MS for hydroxylated or demethylated metabolites .
- CYP Inhibition Assays : Test compound effects on CYP3A4/2D6 activity using fluorogenic substrates .
Methodological Notes
- Data Reproducibility : Document solvent lot numbers and humidity levels, as hygroscopic intermediates (e.g., hydroxypropyl groups) may affect reactivity .
- Advanced Characterization : Combine X-ray crystallography (for unambiguous structure confirmation) with dynamic light scattering (DLS) to study aggregation in solution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
